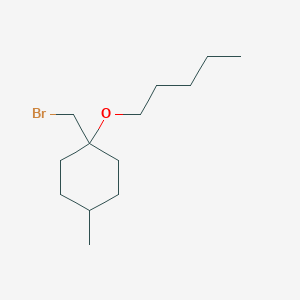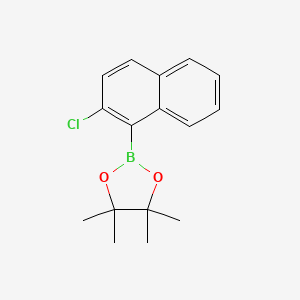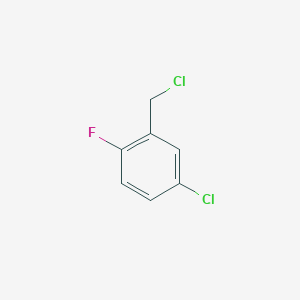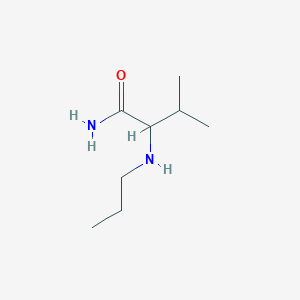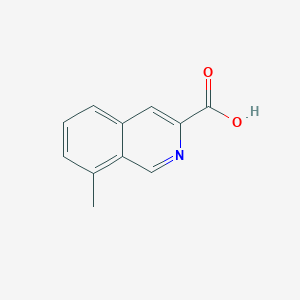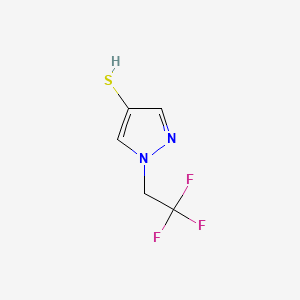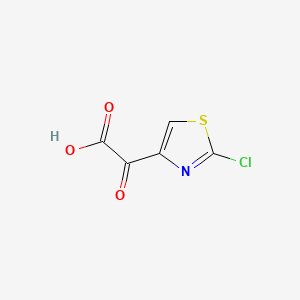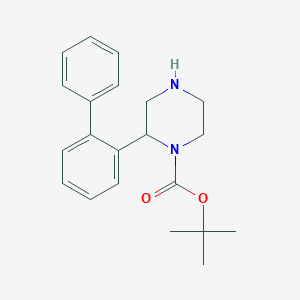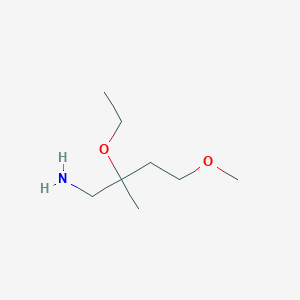
2-Ethoxy-4-methoxy-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-methoxy-2-methylbutan-1-amine is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol It is characterized by its unique structure, which includes ethoxy and methoxy functional groups attached to a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methoxy-2-methylbutan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methylbutan-1-amine with ethyl and methyl ethers in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-methoxy-2-methylbutan-1-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form simpler amines or alcohols under appropriate conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Ethoxy-4-methoxy-2-methylbutan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethoxy-4-methoxy-2-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-methoxybutan-1-amine
- 2-Methoxy-4-ethoxy-2-methylbutan-1-amine
- 2-Ethoxy-4-methylbutan-1-amine
Uniqueness
2-Ethoxy-4-methoxy-2-methylbutan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and reactivity .
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-ethoxy-4-methoxy-2-methylbutan-1-amine |
InChI |
InChI=1S/C8H19NO2/c1-4-11-8(2,7-9)5-6-10-3/h4-7,9H2,1-3H3 |
InChI Key |
ZGBALDYUBAKHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CCOC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)


